N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c20-15-8-9-16(17(13-15)21-19(23)18-7-4-11-26-18)22-27(24,25)12-10-14-5-2-1-3-6-14/h1-13,22H,(H,21,23)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCRFMSSENKWJT-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name highlights its structural complexity, which includes a furan ring, sulfonamide linkage, and a phenylethenyl group. Its molecular formula is with a molecular weight of 351.81 g/mol. The presence of chlorine and sulfonamide groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.81 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Research indicates that this compound exhibits antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. The sulfonamide moiety is known to interact with carbonic anhydrases, which play a critical role in tumor growth and metastasis.
Pharmacological Effects
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is attributed to the inhibition of the PI3K/Akt signaling pathway.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models by reducing cytokine release and inhibiting NF-kB activation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases.
- Inflammatory Response : In vivo experiments using mice models showed that administration of the compound significantly reduced paw swelling induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | Study on MCF-7 cells |
| Anti-inflammatory | Reduces cytokine release | Mouse model study |
| Antimicrobial | Active against certain bacteria | Preliminary findings |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (RN: 618401-57-3)
- Core Structure : Shares the furan-2-carboxamide backbone.
- Key Differences: The chloro substituent is located at the 2-position of the furan ring rather than the 5-position of the phenyl group. The sulfamoyl (-SO₂NH₂) group replaces the styrenesulfonylamino moiety.
- Chlorine placement on the furan (vs. phenyl) could alter steric and electronic interactions in biological targets .
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
- Core Structure : Furan-2-carboxamide with a sulfinylmethyl (-SO-CH₂-) linker.
- The 2-methoxyphenylmethyl substitution increases lipophilicity compared to the target compound’s styrenyl group.
- Implications :
Naphtho[2,1-b]furan Derivatives (e.g., Compound 6(a-d))
- Core Structure : Naphtho[2,1-b]furan fused ring system with carboxamide and nitro groups.
- Key Differences: The extended aromatic system (naphthofuran vs. Nitro and acetamido substituents may confer antibacterial activity, as demonstrated in .
- Implications :
Functional Group Analysis
| Functional Group | Target Compound | 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | Naphtho[2,1-b]furan Derivatives |
|---|---|---|---|
| Chloro Substituent | 5-Cl on phenyl ring | 2-Cl on furan ring | Absent (Nitro group present) |
| Sulfonyl/Sulfinyl Group | Styrenesulfonylamino (electrophilic) | Sulfamoyl (hydrogen-bonding) | Absent |
| Aromatic System | Furan + phenyl | Furan + phenyl | Naphthofuran + phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
